Electron impact mass spectrum of trimethylsilyl DL-norvaline
Electron impact mass spectrum of trimethylsilyl DL-norvaline
An In-Depth Technical Guide to the Electron Impact Mass Spectrum of Trimethylsilyl DL-Norvaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the profiling of metabolites in complex biological matrices.[1] However, the inherent polarity and low volatility of amino acids, such as DL-norvaline, necessitate chemical derivatization to render them amenable to GC analysis.[2] Trimethylsilylation (TMS) is a robust and widely adopted derivatization strategy that replaces active protons on carboxyl and amino groups with nonpolar TMS moieties, significantly enhancing volatility and thermal stability.[2][3] This guide provides a comprehensive examination of the electron impact (EI) mass spectrum of di-TMS-DL-norvaline. We will delve into the principles of derivatization, the fundamental fragmentation pathways under EI, a detailed experimental protocol for sample preparation and analysis, and the interpretation of the resulting mass spectrum. This document is intended to serve as a practical resource for researchers employing GC-MS for the quantitative and qualitative analysis of amino acids.
The Rationale for Trimethylsilylation in Amino Acid Analysis
Amino acids are zwitterionic molecules containing both a carboxylic acid group and an amino group. This structure results in low volatility and thermal lability, making them unsuitable for direct analysis by gas chromatography, which requires analytes to be in the vapor phase without decomposition.[2]
Derivatization via trimethylsilylation addresses this challenge by converting the polar -COOH and -NH2 functional groups into their corresponding nonpolar trimethylsilyl ester (-COOSi(CH3)3) and N-trimethylsilyl (-NHSi(CH3)3) analogues. This chemical modification drastically reduces intermolecular hydrogen bonding, thereby increasing the volatility of the amino acid and improving its chromatographic behavior.[4] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose due to their efficacy and the production of stable derivatives.[3][5]
Principles of Electron Impact (EI) Mass Spectrometry
Electron Impact (EI) is a hard ionization technique where the gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV).[6] This process imparts significant internal energy to the molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M+•).[6] Due to the excess energy, the molecular ion is highly unstable and undergoes extensive and reproducible fragmentation.
The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. By analyzing the mass-to-charge ratio (m/z) of these fragment ions, one can deduce the original structure of the analyte. Key fragmentation events for TMS derivatives include alpha-cleavage (bond breaking adjacent to a functional group) and the formation of characteristic silicon-containing ions.[7][8]
Experimental Workflow for GC-MS Analysis of DL-Norvaline
The successful analysis of TMS-derivatized norvaline relies on a meticulous and validated workflow, from sample preparation to data acquisition.
Caption: Experimental workflow for the analysis of DL-norvaline.
Detailed Protocol: Trimethylsilylation of DL-Norvaline
This protocol is a representative method synthesized from established procedures.[3][9]
-
Sample Preparation:
-
For standard solutions, prepare a stock solution of DL-norvaline in 0.1 M HCl.[3]
-
Aliquot a desired volume (e.g., 50-100 µL) into a micro-reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The complete removal of water and acid is critical as TMS reagents are moisture-sensitive.[2]
-
-
Derivatization:
-
Add 100 µL of a suitable solvent, such as acetonitrile.[9]
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Securely cap the vial and vortex briefly to ensure the dried sample is fully dissolved.
-
Incubate the mixture in a heating block or oven at 100°C for 30 minutes.[3][9] This elevated temperature ensures the complete derivatization of both the carboxyl and amino groups.
-
After incubation, allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar mass selective detector.
-
Column: TR-5MS (30 m x 0.25 mm id, 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injected in splitless mode.[10]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 10°C/min to 170°C.
-
Ramp 2: 30°C/min to 280°C, hold for 3 min.[3]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.[5]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-600.
-
-
Analysis of the Electron Impact Mass Spectrum of di-TMS-DL-Norvaline
The derivatization of DL-norvaline with two TMS groups results in L-Norvaline, N-(trimethylsilyl)-, trimethylsilyl ester (C11H27NO2Si2), with a molecular weight of 261.5 g/mol .[11] The EI mass spectrum is characterized by several key ions that provide definitive structural information.
| m/z | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway | Significance |
| 261 | [M]+• | Molecular Ion | Confirms the molecular weight of the di-TMS derivative. |
| 246 | [M - CH3]+ | Loss of a methyl radical from a TMS group | A ubiquitous and characteristic fragmentation for TMS compounds.[12] |
| 144 | [M - COOSi(CH3)3]+ | Alpha-cleavage of the Cα-C(O) bond | Base Peak. Highly stable, nitrogen-containing fragment. Its high abundance is characteristic of TMS-amino acids.[7][13] |
| 117 | [COOSi(CH3)3]+ | Cleavage of the Cα-C(O) bond | Fragment corresponding to the trimethylsilyl ester group. |
| 73 | [Si(CH3)3]+ | Simple cleavage | The trimethylsilyl cation. A hallmark indicator of TMS derivatization, often appearing as a prominent peak.[6][14] |
Proposed Fragmentation Pathways
The fragmentation of di-TMS-DL-norvaline is dominated by predictable cleavage events driven by the charge localization on the nitrogen and oxygen atoms and the stability of the resulting fragments.
Caption: Primary fragmentation pathways of di-TMS-DL-norvaline.
The most significant fragmentation pathway is the alpha-cleavage between the alpha-carbon and the carbonyl carbon. This cleavage is favored because it results in the loss of a stable trimethylsilyl carboxylate radical (•COOTMS) and the formation of a resonance-stabilized, nitrogen-containing cation at m/z 144 . This fragment is typically the base peak in the spectrum, providing a strong diagnostic marker for the original amino acid backbone.
Another common fragmentation is the loss of a methyl radical (•CH3, 15 Da) from one of the TMS groups to form the ion at m/z 246 ([M-15]+). While less abundant than the base peak, this ion is crucial for confirming the molecular weight of the parent compound.[12] The presence of a strong signal at m/z 73 is definitive evidence of successful trimethylsilylation, corresponding to the stable [Si(CH3)3]+ cation.[14]
Concluding Remarks
The analysis of DL-norvaline by GC-MS is a powerful and reliable method when preceded by trimethylsilylation. Understanding the EI-induced fragmentation of the resulting di-TMS derivative is paramount for accurate compound identification and structural confirmation. The characteristic formation of the [M - COOTMS]+ fragment at m/z 144 as the base peak, along with the [M-15]+ ion and the ubiquitous m/z 73 ion, provides a robust analytical signature. The protocols and fragmentation schemes detailed in this guide offer researchers a solid foundation for developing and validating methods for amino acid analysis in a variety of scientific and industrial applications.
References
- Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
- Thermo Fisher Scientific. Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC.
- Kopka, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
- Deng, C., et al. (2006). Quantification of Trimethylsilyl Derivatives of Amino Acid Disease Biomarkers in Neonatal Blood Samples by Gas Chromatography-Mass Spectrometry. PubMed.
- ResearchGate. GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III.
- Mirocha, C.J., et al. (2002). Electron ionization mass spectral fragmentation of deoxynivalenol and related tricothecenes. Rapid Communications in Mass Spectrometry.
- Savinov, A.A., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Springer.
- ResearchGate. Formation and fragmentation of [M + 73]⁺ ions from the TMS derivative....
- He, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. PMC.
- DeRoco, J.A., et al. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Golm Metabolome Database. Replica Mass Spectra of Norvaline, DL- (2TMS).
- Nicolescu, T.O. (2017). Interpretation of Mass Spectra. IntechOpen.
- ResearchGate. Electron impact mass spectrum of the Me/trimethyl silylation (TMS)-derivatized 10-OH 18:0 found in Cryptosporidium parvum; MW, molecular weight.
- Wang, Y., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. eScholarship.
- Shariatgorji, M., et al. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PMC.
- ResearchGate. Fragmentation map of trimethylsilylated (TMS) and methoxyaminated....
- NIST. L-Norvaline, 2TMS derivative. NIST Chemistry WebBook.
- Zendy. Mass spectra of TMS esters of deuterated decanoic acids and of TMS ethers of deuterated decanols.
- Harvey, D.J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar.
- Wang, Y., et al. (2025). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. PubMed.
Sources
- 1. Electron ionization mass spectral fragmentation of deoxynivalenol and related tricothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Interpretation of Mass Spectra | IntechOpen [intechopen.com]
- 7. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. L-Norvaline, 2TMS derivative [webbook.nist.gov]
- 12. escholarship.org [escholarship.org]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. researchgate.net [researchgate.net]
